Oxotremorine sesquifumarate

描述

Oxotremorine sesquifumarate is a muscarinic acetylcholine receptor agonist. It is primarily used in scientific research to study the effects of muscarinic receptor activation. This compound is known for its ability to produce ataxia, tremor, and spasticity, which are symptoms similar to those seen in Parkinsonism .

准备方法

Synthetic Routes and Reaction Conditions

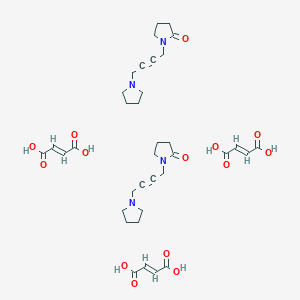

Oxotremorine sesquifumarate is synthesized by combining oxotremorine with fumaric acid. The reaction involves the formation of a sesquifumarate salt, which is achieved by reacting oxotremorine with 1.5 equivalents of fumaric acid under controlled conditions .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

Oxotremorine sesquifumarate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxotremorine N-oxide, while reduction can produce oxotremorine .

科学研究应用

Receptor Activation

Research indicates that Oxo-S enhances the release of acetylcholine (ACh) in the striatum, affecting motor control and cognitive functions. Studies have demonstrated that mAChR activation leads to significant changes in glomerular odor responses in the olfactory bulb, suggesting its role in sensory processing .

Neuropharmacological Applications

Oxotremorine sesquifumarate has been investigated for its potential in treating neurodegenerative diseases, particularly those involving cholinergic dysfunction, such as Alzheimer's disease.

Cognitive Enhancement

In animal models, Oxo-S has shown promise in enhancing cognitive functions by modulating cholinergic signaling pathways. For instance, it has been used to explore the effects of mAChR activation on memory and learning processes .

Pain Management

Recent studies have highlighted the antinociceptive properties of Oxo-S. When administered in conjunction with other analgesics, it has been observed to enhance pain relief in various nociceptive tests, indicating its potential as an adjunct therapy for pain management .

Physiological Studies

This compound's effects on smooth muscle tone have been examined, particularly concerning the internal anal sphincter (IAS). Research has shown that it can significantly reduce anal tone, which may have implications for gastrointestinal motility disorders .

Clinical Implications

The modulation of IAS tone through Oxo-S could provide therapeutic avenues for conditions characterized by excessive sphincter tone or dysfunction, such as anal fissures or fecal incontinence.

Cognitive Function in Rodents

A study conducted on rodents demonstrated that administration of Oxo-S resulted in improved performance on tasks measuring spatial memory and learning abilities. The results indicated a dose-dependent relationship between Oxo-S administration and cognitive enhancement .

Pain Response Modulation

In a controlled trial involving nociceptive testing, subjects treated with Oxo-S exhibited a significant reduction in pain-related behaviors compared to controls. This suggests that Oxo-S may be effective in modulating pain pathways through cholinergic mechanisms .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Neuropharmacology | mAChR stimulation leading to ACh release | Alzheimer's disease |

| Gastrointestinal Health | Modulation of IAS tone | Treatment for fissures |

作用机制

Oxotremorine sesquifumarate exerts its effects by binding to muscarinic acetylcholine receptors, specifically the M2 receptor subtype. This binding activates the receptor, leading to a cascade of intracellular events that result in the observed physiological effects. The activation of these receptors can influence various pathways, including those involved in neurotransmitter release and signal transduction .

相似化合物的比较

Similar Compounds

Oxotremorine: A selective muscarinic acetylcholine receptor agonist that produces similar effects to oxotremorine sesquifumarate.

Tremorine: Another muscarinic receptor agonist with similar pharmacological properties.

Uniqueness

Oxotremorine sesquifumarate is unique due to its specific binding affinity for the M2 receptor subtype, which distinguishes it from other muscarinic agonists. This specificity makes it a valuable tool in research focused on understanding the role of M2 receptors in various physiological and pathological processes .

属性

CAS 编号 |

17360-35-9 |

|---|---|

分子式 |

C16H22N2O5 |

分子量 |

322.36 g/mol |

IUPAC 名称 |

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H18N2O.C4H4O4/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;5-3(6)1-2-4(7)8/h1-2,5-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI 键 |

MJGFRCJYQMJRJH-WLHGVMLRSA-N |

SMILES |

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

手性 SMILES |

C1CCN(C1)CC#CCN2CCCC2=O.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

17360-35-9 |

Pictograms |

Acute Toxic |

同义词 |

1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pyrrolidin-2-one sesquifumarate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Oxotremorine sesquifumarate?

A1: this compound is a potent muscarinic acetylcholine receptor agonist. It exerts its effects by mimicking the action of acetylcholine at these receptors, leading to a range of physiological responses depending on the receptor subtype and its location. [, , ] For example, in smooth muscle cells of the rabbit pulmonary artery, this compound induces contraction via M2 receptors. [] In rat urothelial cells, it causes an increase in intracellular calcium concentration through the activation of M1, M2, and M3 receptors, potentially leading to ATP release. [, ]

Q2: Does this compound interact with the central nervous system?

A2: Yes, this compound can cross the blood-brain barrier and exert central effects. Studies in mice have shown that atropine sulfate, a muscarinic receptor antagonist, can block the lethal effects of this compound, highlighting the involvement of central muscarinic receptors in its toxicity. [] Further research suggests that the compound may have a central nicotinic effect, potentially involving the release of catecholamines from the adrenal medulla. []

Q3: Are there any studies investigating the structure-activity relationship of this compound?

A3: While the provided research excerpts do not delve into specific structure-activity relationship studies for this compound, they do highlight the importance of its muscarinic receptor agonism for its observed effects. [, , ] Modifications to the structure of this compound that alter its binding affinity or efficacy at muscarinic receptors would likely impact its potency and selectivity, potentially leading to altered pharmacological and toxicological profiles. Further research focusing on synthesizing and evaluating structural analogs of this compound would be needed to fully elucidate the impact of structural modifications on its activity and selectivity.

Q4: How long do the effects of this compound last in vivo?

A4: The duration of action of this compound is dependent on several factors, including the dose administered, route of administration, and the specific physiological response being measured. Studies in mice have demonstrated that the duration of protection provided by atropine sulfate against the lethal effects of this compound is dose-dependent. [] This suggests that the duration of action of this compound itself is also likely to be influenced by the administered dose. Further research is needed to determine the precise pharmacokinetic and pharmacodynamic properties of this compound in different animal models and under various experimental conditions.

Q5: Are there any known antagonists or inhibitors of this compound's effects?

A5: Yes, as a muscarinic acetylcholine receptor agonist, this compound's effects can be antagonized by muscarinic receptor antagonists such as atropine. [, , ] This antagonism has been demonstrated in various experimental settings, including the prevention of this compound-induced lethality in mice [] and the blockade of its effects on intracellular calcium levels in rat urothelial cells. [] Understanding the interplay between this compound and muscarinic receptor antagonists is crucial for interpreting its pharmacological actions and potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。